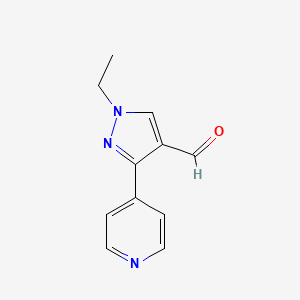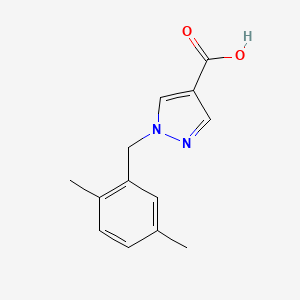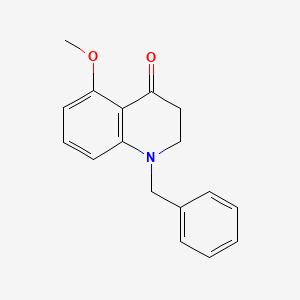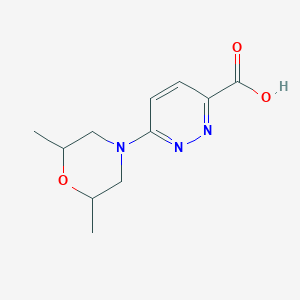
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde”, is a derivative of pyrazole, with an ethyl group attached at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde group at the 4-position .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” would likely consist of a pyrazole ring with an ethyl group, a pyridin-4-yl group, and a carbaldehyde group attached at the 1, 3, and 4 positions respectively .Chemical Reactions Analysis
The chemical reactions of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” would depend on its specific molecular structure. Pyrazole derivatives generally have low to moderate water solubility and can exhibit a range of physical states, from liquids to crystalline solids .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Properties
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and its derivatives exhibit fascinating variability in chemistry and properties when used as ligands in coordination compounds. They have been extensively studied for their ability to form complex compounds with metal ions, which are of interest due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This versatility underscores potential applications in materials science, catalysis, and bioinorganic chemistry (Boča, Jameson, & Linert, 2011).
Kinase Inhibition for Therapeutic Applications
Compounds bearing the pyrazolo[3,4-b]pyridine scaffold, closely related to 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, have been claimed for kinase inhibition in many patents. This highlights their significance in designing therapeutic agents targeting a broad range of kinase-related diseases. The ability of these compounds to interact with kinases through multiple binding modes makes them valuable in medicinal chemistry for developing selective kinase inhibitors, potentially leading to new treatments for cancer, inflammatory diseases, and other conditions (Wenglowsky, 2013).
Chemical Synthesis and Catalysis
Research into compounds related to 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has also delved into their roles in chemical synthesis and catalysis. These compounds are utilized in synthesizing a variety of heterocyclic compounds, demonstrating their utility as intermediates in organic synthesis. The exploration of their chemistry has led to the development of novel synthetic methods and catalytic processes, enhancing the efficiency and scope of synthetic organic chemistry (Khojasteh et al., 2011; Parmar, Vala, & Patel, 2023).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFTVEYMYCZLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)

![tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate](/img/structure/B1465579.png)

![[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465583.png)



![2-Ethyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)


![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)
